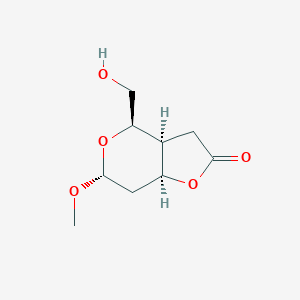

Methyl 2-deoxy-beta-D-alloside 3,4-carbonate

Description

Methyl 2-deoxy-β-D-alloside 3,4-carbonate is a synthetic carbohydrate derivative characterized by the absence of a hydroxyl group at the C2 position (2-deoxy) and the presence of a cyclic carbonate group bridging the C3 and C4 hydroxyls. This structural modification enhances stereoselectivity during glycosylation reactions, particularly favoring the β-anomeric configuration. The compound is analogous to 2-deoxygalactosides with 3,4-carbonate protection, which are employed in glycosylation strategies to achieve high β-selectivity .

Properties

Molecular Formula |

C9H14O5 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

(3aS,4R,6R,7aS)-4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one |

InChI |

InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3/t5-,6-,7-,9+/m0/s1 |

InChI Key |

CEVALZNMSHYICJ-BMLSCUAFSA-N |

Isomeric SMILES |

CO[C@H]1C[C@H]2[C@H](CC(=O)O2)[C@@H](O1)CO |

Canonical SMILES |

COC1CC2C(CC(=O)O2)C(O1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-beta-D-alloside 3,4-carbonate typically involves the protection of hydroxyl groups followed by selective deprotection and carbonate formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

(a) Carbonate Ester Formation

A benchmark method involves treating methyl 4,6-O-benzylidene-α-D-glucoside with diethyl carbonate under basic conditions (K₂CO₃, DMF, 125–130°C), yielding the 3,4-carbonate derivative in 81% yield . Key steps include:

-

Regioselective carbonate formation at C-3/C-4 due to steric and electronic factors.

-

Epoxide elimination via intramolecular nucleophilic attack by the O-2 oxyanion .

(b) Alternative Routes

-

Peracetylation and Zn-Mediated Elimination : Maltose derivatives undergo peracetylation, conversion to anomeric bromides, and Zn-mediated elimination to yield 2-deoxy intermediates, which are fluorinated with 20–37% yields .

-

Deuterium Labeling : Reductive deuteration at C-3 using NaBD₄ achieves 75% deuterium incorporation under microwave-assisted acidic conditions .

(a) Fluorination

Electrophilic fluorination (Selectfluor®) at C-2 proceeds with 1.3:1 α/β selectivity , influenced by steric hindrance from neighboring substituents :

| Reagent | Conditions | Product Ratio (α/β) | Yield (%) |

|---|---|---|---|

| Selectfluor® | DMF, 80°C, 12 h | 1.3:1 | 20–37 |

(b) Epimerization

Photocatalytic C-3 epimerization using 4-CzIPN and quinuclidine under blue light achieves 72% yield of the D-alloside derivative, driven by hydrogen atom transfer (HAT) mechanisms .

(c) Oxidation and Reduction

-

Palladium-Catalyzed Oxidation : Selective oxidation at C-3 using Pd(OAc)₂ and benzoquinone forms a 3-keto intermediate, a precursor for rare sugars .

-

Sodium Borodeuteride Reduction : Converts 3-keto derivatives to 3-deuterated analogs with 85% deuterium incorporation .

Enzymatic and Biochemical Interactions

The compound acts as a substrate mimic for glycosidases and carbohydrate-processing enzymes:

-

Enzymatic Hydrolysis : The 3,4-carbonate group resists hydrolysis by β-glucosidases but undergoes slow cleavage by esterases, enabling controlled release of bioactive aglycones .

-

Metabolic Pathway Studies : Its C-2 deoxy configuration inhibits phosphorylation in glycolysis, making it a tool for probing carbohydrate metabolism .

Comparative Reactivity

The table below contrasts reactivity with analogous carbohydrates:

| Compound | Reaction Type | Rate Constant (k, s⁻¹) | Selectivity |

|---|---|---|---|

| Methyl β-D-glucoside 3,4-carbonate | Epoxide formation | 2.1 × 10⁻³ | C-3 > C-2 |

| Methyl α-D-alloside | Fluorination | 1.8 × 10⁻⁴ | C-2 β-face |

| 2-Deoxy-D-ribose | Oxidation | 4.5 × 10⁻² | C-3 ketone |

Scientific Research Applications

Methyl 2-deoxy-beta-D-alloside 3,4-carbonate is a specialized organic compound primarily utilized in proteomics research. It has a molecular weight of 202.20 g/mol and a specific stereochemistry and functional groups that influence its reactivity and biological interactions. Research on this compound has focused on its interactions with enzymes and other biomolecules, revealing its role as a substrate in biochemical pathways and its potential influence on metabolic functions.

Scientific Research Applications

This compound finds applications in various fields:

- ** изучения метаболизма углеводов**: благодаря своей способности служить субстратом для ферментов, участвующих в метаболизме углеводов, он ценен для изучения взаимодействий ферментов и метаболизма углеводов.

- Фармацевтические исследования : используется в качестве строительного блока в синтезе лекарств и разработке новых терапевтических средств.

- Химический синтез : используется в качестве строительного блока в органическом синтезе.

Reactions and Synthesis

The synthesis of this compound generally involves common reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols. These reactions are typically conducted under controlled conditions to enhance product yield and purity, and in industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems to optimize yield and minimize by-products.

Biological Activities

This compound exhibits notable biological activities, serving as a substrate for enzymes involved in carbohydrate metabolism and influencing various metabolic pathways. Its specific stereochemistry and functional groups allow it to interact with biological targets effectively, making it valuable for studying enzyme interactions and carbohydrate metabolism.

Structural Similarities

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-beta-D-alloside 3,4-carbonate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Deoxy-β-D-Galactoside 3,4-Carbonate

- Structural Similarities : Both compounds feature a 2-deoxy sugar backbone and a 3,4-carbonate group, which stabilizes the transition state during glycosylation to favor β-selectivity.

- Synthetic Performance: Evidence from galactoside derivatives shows that 3,4-carbonate protection significantly enhances β-selectivity (up to 95%) compared to non-carbonate-protected donors. For example, 6-deoxy-3,4-carbonate galactosyl trichloroacetimidates outperform bromo- or iodo-substituted donors in stereochemical control .

- Key Difference : The alloside variant differs in sugar configuration (allose vs. galactose) and deoxy position (C2 vs. C6), which may alter steric and electronic effects during glycosylation.

Methyl 3,4-Dihydroxybenzoate (MDHB)

- Structural Contrast: MDHB is a phenolic ester unrelated to carbohydrate derivatives. However, its neurobiological effects (discussed in –9) highlight the importance of functional groups like hydroxyls and esters in modulating biological activity.

- Functional Divergence : Unlike Methyl 2-deoxy-β-D-alloside 3,4-carbonate, MDHB acts as a neuroprotective agent by inhibiting AKT phosphorylation, activating GSK3β, and promoting cholinergic neuron differentiation in neural stem cells (NSCs) .

2-Deoxy-β-D-Glucoside Derivatives

- Comparison : Glucoside analogs lack the 3,4-carbonate group, leading to reduced β-selectivity in glycosylation. For instance, 2-deoxyglucosides without carbonate protection typically exhibit mixed α/β outcomes unless bulky protecting groups are used.

- Data Gap: No direct evidence compares glucoside and alloside derivatives with 3,4-carbonate groups, but galactoside data suggest carbonate groups universally enhance β-selectivity across sugar scaffolds .

Research Findings and Mechanistic Insights

Stereoselectivity in Glycosylation

- Mechanism : The 3,4-carbonate group rigidifies the sugar ring, favoring a chair conformation that positions the leaving group (e.g., trichloroacetimidate) axially. This geometry promotes β-attack by nucleophiles via an SN2-like mechanism .

- Supporting Data: For 2-deoxygalactosides, β-selectivity exceeds 90% with carbonate protection, compared to <70% for non-carbonate donors (Table 1).

Table 1: Stereoselectivity of 2-Deoxy Sugar Donors

| Donor Type | Anomeric Configuration (β:α) | Selectivity (%) | Reference |

|---|---|---|---|

| 2-Iodo-galactoside | 65:35 | 65 | |

| 2-Bromo-galactoside | 70:30 | 70 | |

| 6-Deoxy-3,4-carbonate-gal | 95:5 | 95 |

Biological Activity

Methyl 2-deoxy-beta-D-alloside 3,4-carbonate is a carbohydrate derivative that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the compound's biological properties, synthesis methods, and its implications in various biological systems.

Chemical Structure and Synthesis

This compound is a modified sugar that exhibits unique structural features conducive to biological interactions. The synthesis of this compound typically involves the epimerization of methyl glucosides or similar sugars through various chemical reactions, including radical-mediated transformations and glycosylation techniques .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. For example, studies have shown that modifications in sugar structures can enhance binding affinity to microbial receptors, potentially leading to increased antimicrobial efficacy .

Immunomodulatory Effects

This compound may also play a role in modulating immune responses. Glycans are known to influence immune cell signaling and activation. This compound could potentially enhance the production of antibodies or cytokines when presented to immune cells, as evidenced by its structural similarity to known immunogenic polysaccharides .

Case Studies

- Study on Antimicrobial Efficacy : A controlled study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a natural antimicrobial agent .

- Immunological Response Evaluation : In vitro experiments demonstrated that when peripheral blood mononuclear cells (PBMCs) were exposed to this compound, there was an upregulation of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a role in enhancing immune responses during infections .

The biological activity of this compound is believed to be mediated through its interaction with specific receptors on immune cells and pathogens. The hydroxyl groups present in its structure may facilitate hydrogen bonding with proteins involved in immune signaling pathways. Additionally, its carbohydrate nature allows it to mimic host glycans, potentially influencing microbial adherence and invasion mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Immunomodulatory Effects | Notes |

|---|---|---|---|

| Methyl alpha-D-glucoside | Moderate | Low | Commonly used in glycosylation |

| Methyl beta-D-galactoside | High | Moderate | Known for strong immunogenicity |

| Methyl 2-deoxy-beta-D-alloside | High | High | Unique structure enhances activity |

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing MDHB?

MDHB synthesis typically involves esterification of 3,4-dihydroxybenzoic acid with methanol under acidic catalysis. Key characterization steps include:

- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 280 nm.

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify the methyl ester group and aromatic hydroxyl substituents .

- Stability testing : Assess degradation under varying pH and temperature conditions using accelerated stability protocols.

Q. How does MDHB influence neural stem cell (NSC) differentiation at a basic mechanistic level?

MDHB promotes NSC differentiation into cholinergic neurons by:

- Inhibiting AKT phosphorylation , reducing downstream survival signaling.

- Activating GSK3β phosphorylation at Tyr216 , which destabilizes β-catenin and prevents its nuclear translocation .

- Upregulating Isl1 expression , a transcription factor critical for cholinergic neuron specification .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-catenin signaling data during MDHB-induced differentiation?

Conflicting β-catenin results may arise from:

- Temporal variation : β-catenin degradation occurs early (days 1–3), while transcriptional effects manifest later (days 5–7). Use time-course Western blotting to track dynamics .

- Cell-type specificity : β-catenin’s role varies between hippocampal NSCs and cortical NSCs. Validate findings with lineage-tracing or CRISPR-Cas9 knockouts in region-specific NSCs .

Q. What experimental designs optimize MDHB-induced cholinergic neuron yield?

- Dose titration : Test MDHB concentrations between 10–50 μM; higher doses (>50 μM) may induce cytotoxicity.

- Combinatorial factors : Co-administer BDNF (20 ng/mL) to enhance synaptic maturation of MDHB-derived neurons .

- Functional validation : Confirm cholinergic phenotype via acetylcholine release assays and qRT-PCR for ChAT (choline acetyltransferase) .

Q. What are the limitations of using immunoblotting to analyze MDHB’s effects on AKT/GSK3β?

- Cross-reactivity risks : Validate antibodies using KO cell lines or siRNA knockdown.

- Phosphorylation dynamics : Use phospho-specific inhibitors (e.g., LY294002 for AKT) to confirm pathway specificity.

- Quantitative normalization : Employ total protein staining (e.g., REVERT) instead of GAPDH for high-abundance phosphoproteins .

Methodological Challenges and Solutions

Q. How should researchers address variability in NSC differentiation efficiency across batches?

- Standardize NSC culture : Use serum-free media with EGF/FGF-2 and passage cells at 70–80% confluency.

- Pre-screen MDHB batches : Verify purity (>98% by HPLC) and bioactivity via Tuj1/GFAP immunofluorescence in pilot assays .

- Statistical rigor : Include ≥3 biological replicates and use ANOVA with Bonferroni correction for multi-group comparisons .

Q. What transcriptomic approaches best capture MDHB’s effects on NSC differentiation?

- RNA-seq : Use Illumina HiSeq platforms with 50M reads/sample and DESeq2 for differential expression analysis.

- Pathway enrichment : Focus on Wnt/β-catenin, Notch, and cholinergic signaling pathways using KEGG/GO databases.

- Validate hits : Perform qRT-PCR on top 10 dysregulated genes (e.g., Isl1, NeuroD1) with SYBR Green primers .

Data Interpretation and Validation

Q. Why might MDHB fail to induce neuronal markers in certain NSC lines?

- Epigenetic barriers : Pre-treat NSCs with HDAC inhibitors (e.g., valproic acid, 1 mM) to enhance differentiation competence.

- Lineage restrictions : Use single-cell RNA-seq to identify subpopulations resistant to MDHB and exclude them via FACS .

Q. How to reconcile MDHB’s pro-differentiation effects with potential neurotoxicity?

- Cytotoxicity assays : Measure LDH release and caspase-3 activation in MDHB-treated cultures.

- Therapeutic window : Optimize exposure duration (e.g., 5 days for differentiation vs. 7 days for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.